2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the Isopropylthio Phenyl Intermediate:
Formation of the Pyrazin-2-yloxy Piperidine Intermediate: This step involves the synthesis of the pyrazin-2-yloxy group and its subsequent attachment to the piperidine ring.
Coupling of Intermediates: The final step involves coupling the two intermediates through a carbonylation reaction to form the desired ethanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a tool to study various biological processes, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the specific application, but generally, this compound can modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 2-(4-(Ethylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The presence of the isopropylthio group in 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different alkylthio groups.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15(2)26-18-5-3-16(4-6-18)13-20(24)23-11-7-17(8-12-23)25-19-14-21-9-10-22-19/h3-6,9-10,14-15,17H,7-8,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBXYJHUMZRRCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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